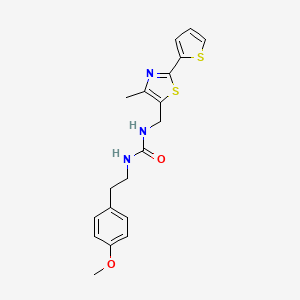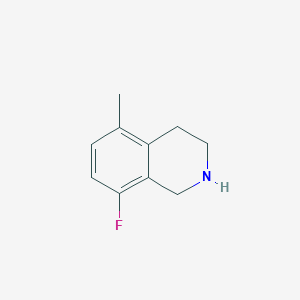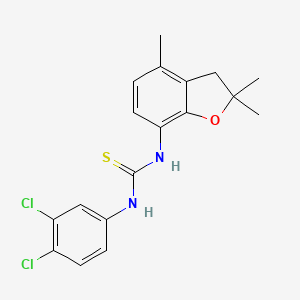
N-(3,4-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a useful research compound. Its molecular formula is C18H18Cl2N2OS and its molecular weight is 381.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound related to N-(3,4-dichlorophenyl)-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea, has shown strong anticancer activity in several assays and cell lines, and is considered for clinical trials for potential kidney cancer treatment. This compound has not exhibited significant toxicity in animal studies, indicating its potential as a safe anticancer agent (Nammalwar et al., 2010).
Spectroscopic Characterization
A series of thiourea derivatives, including N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thioureas, have been synthesized and characterized using spectroscopic techniques such as IR and NMR. These studies contribute to the understanding of the molecular structure and properties of thiourea compounds (Yusof et al., 2010).
Antipathogenic Activity
Thiourea derivatives, including those with a 3,4-dichlorophenyl component, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant anti-pathogenic activity, particularly against strains known for their ability to grow in biofilms, suggesting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2OS/c1-10-4-7-15(16-12(10)9-18(2,3)23-16)22-17(24)21-11-5-6-13(19)14(20)8-11/h4-8H,9H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKALXCXKQHDMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)NC3=CC(=C(C=C3)Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)
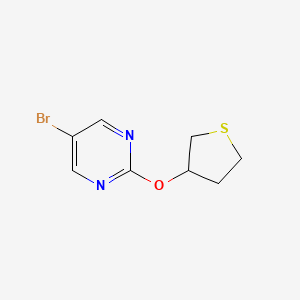
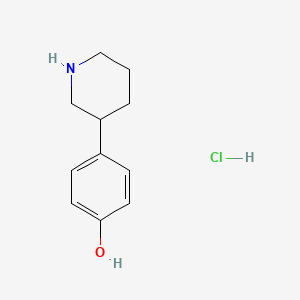
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
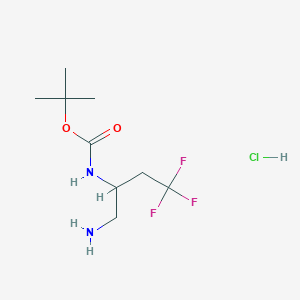
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)
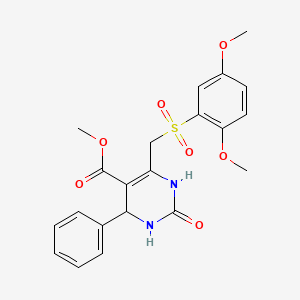
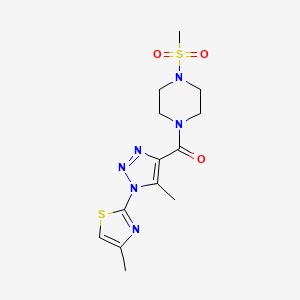
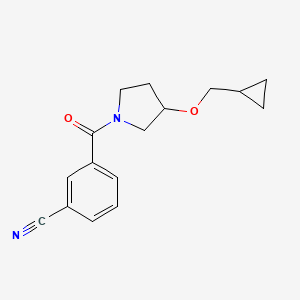
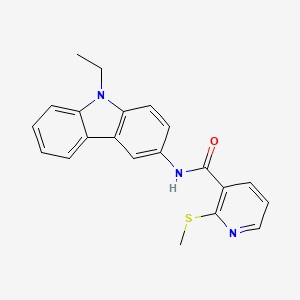
![N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B2557744.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)
